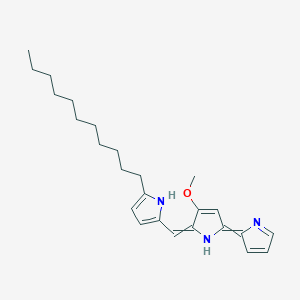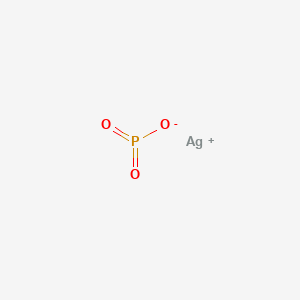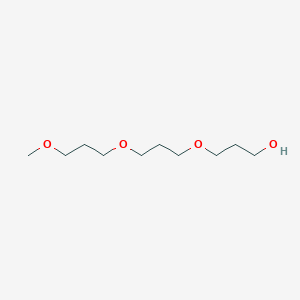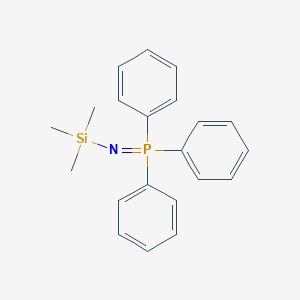
Chromiodid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Triiodochromium has several scientific research applications:
Vorbereitungsmethoden
Triiodochromium is typically prepared by the direct reaction of chromium metal with an excess of iodine. The reaction is conducted at a temperature of 500°C, following the equation: [ 2 \text{Cr} + 3 \text{I}_2 \rightarrow 2 \text{CrI}_3 ] To obtain high-purity samples, the product is thermally decomposed at 700°C to sublime out chromium diiodide, which is then reiodinated .
Analyse Chemischer Reaktionen
Triiodochromium undergoes various chemical reactions, including:
Oxidation: At temperatures approaching 200°C, chromium iodide reacts with oxygen, releasing iodine.
Reduction: Triiodochromium can be reduced to chromium diiodide through thermal decomposition.
Substitution: Triiodochromium can participate in substitution reactions, where iodide ions are replaced by other halides or ligands.
Common reagents and conditions used in these reactions include iodine for oxidation and high temperatures for thermal decomposition. Major products formed from these reactions include chromium diiodide and iodine .
Wirkmechanismus
The mechanism by which chromium iodide exerts its effects involves its interaction with other chemical species. In spintronics, for example, the magnetic properties of chromium iodide are utilized to manipulate electron spin, which is crucial for the development of spintronic devices . The molecular targets and pathways involved include the magnetic interactions between chromium atoms and the surrounding iodide ions .
Vergleich Mit ähnlichen Verbindungen
Triiodochromium can be compared with other similar compounds such as:
Chromium chloride (CrCl₃): Like chromium iodide, chromium chloride exhibits a cubic-closest packing arrangement and octahedral coordination geometry.
Chromium bromide (CrBr₃): This compound also shares structural similarities with chromium iodide but lacks the same level of magnetic properties.
Triiodochromium’s uniqueness lies in its magnetic properties, which make it suitable for applications in spintronics and other advanced technological fields .
Eigenschaften
IUPAC Name |
triiodochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZYFWVBLIDMP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrI3 | |
| Record name | chromium(III) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.710 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-75-0 | |
| Record name | Chromium iodide (CrI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium iodide (CrI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium iodide (CrI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















